molecular formula C18H20N2O5S B11681679 Ethyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11681679
M. Wt: 376.4 g/mol
InChI Key: KUHWEALDKWLYIN-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, a dimethoxyphenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with substituted aromatic aldehydes under basic conditions to form the intermediate compounds, which are then further reacted with sulfur-containing reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

ETHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group and the aromatic ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyridine ring and the sulfur-containing group distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C18H20N2O5S/c1-4-25-17(22)10-26-18-13(9-19)12(8-16(21)20-18)11-5-6-14(23-2)15(7-11)24-3/h5-7,12H,4,8,10H2,1-3H3,(H,20,21)

InChI Key

KUHWEALDKWLYIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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